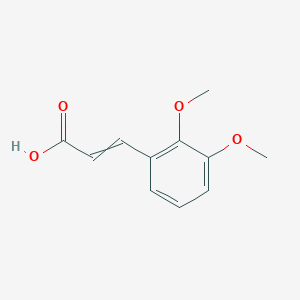

trans-2,3-Dimethoxycinnamic acid

Description

Contextualization within the Cinnamic Acid Derivatives Landscape

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom, found in fruits, vegetables, and flowers. semanticscholar.orgjocpr.com They form a core part of the human diet as phenolic compounds. jocpr.com Structurally, cinnamic acid consists of a benzene ring attached to an acrylic acid moiety. nih.gov The versatility of this structure, with its phenyl ring, alkene double bond, and carboxylic acid group, allows for numerous modifications, leading to a wide array of derivatives with diverse biological activities. nih.govnih.gov

These derivatives, including well-known compounds like caffeic acid, ferulic acid, and p-coumaric acid, are distinguished by the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring. nih.govnih.gov These substitutions significantly influence their biological effects. jocpr.comnih.gov For instance, a hydroxyl group at the meta or a methoxy group at the para position on the cinnamic acid backbone has been associated with insulin-releasing properties, while a 3,4-dihydroxy configuration (caffeic acid) confers hepatoprotective activity. jocpr.com The broader family of cinnamic acid derivatives is recognized for a range of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govresearchgate.net

Rationale for Focused Academic Inquiry into trans-2,3-Dimethoxycinnamic Acid

The specific substitution pattern of two methoxy groups at the 2 and 3 positions of the phenyl ring in this compound sets it apart from its more common isomers and derivatives. This unique arrangement is the primary driver for the focused academic investigation into its properties and potential applications.

Recent research has highlighted the potential of this compound as a quorum sensing (QS) inhibitor. A 2024 study published in the journal Molecules detailed the isolation of this compound from a marine actinomycete, Nocardiopsis mentallicus. The study found that at a concentration of 150 μg/mL, this compound demonstrated significant inhibitory effects on QS-regulated traits in Chromobacterium violaceum, including violacein (B1683560) production and biofilm formation, without inhibiting bacterial growth. nih.gov This discovery opens up new avenues for the development of novel antibacterial strategies that target bacterial communication rather than viability, potentially mitigating the development of antibiotic resistance. nih.gov

Furthermore, the methoxy groups in cinnamic acid derivatives are known to play a crucial role in their biological activity. nih.gov For example, methoxylated derivatives are recognized for their antimicrobial, antidiabetic, anticancer, and hepato-, cardio-, and neuroprotective activities. nih.gov The presence of a methoxy group, particularly in the para position, has been linked to strong antidiabetic potential. nih.gov While the specific biological roles of the 2,3-dimethoxy substitution pattern are still being fully elucidated, the established importance of methoxy groups in other cinnamic acid derivatives provides a strong rationale for continued investigation into this compound.

The compound is also utilized as a synthetic intermediate. For instance, it is a precursor in the synthesis of (2E,2′E,2′′E)-N,N′,N′′-(nitrilotri-2,1-ethanediyl)tris[3-(2,3-dimethoxyphenyl)-2-propenamide]. chemicalbook.comfishersci.ca This utility in organic synthesis further underscores its importance in chemical research.

Given its unique structure, emerging biological activities, and utility as a synthetic building block, this compound represents a promising frontier in chemical biology research.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | cymitquimica.comchemimpex.comnih.gov |

| Molecular Weight | 208.21 g/mol | chemimpex.comnih.gov |

| Appearance | White to almost white powder or crystal | chemimpex.comtcichemicals.com |

| Melting Point | 180 - 184 °C | chemimpex.com |

| CAS Number | 7345-82-6 | chemimpex.comnih.gov |

| IUPAC Name | (2E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | nih.gov |

| SMILES | COC1=CC=CC(=C1OC)/C=C/C(=O)O | nih.gov |

| InChI | InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | cymitquimica.comnih.gov |

| InChIKey | QAXPUWGAGVERSJ-VOTSOKGWSA-N | cymitquimica.comnih.gov |

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2,3-dimethoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13) |

InChI Key |

QAXPUWGAGVERSJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Trans 2,3 Dimethoxycinnamic Acid

Chemical Synthesis of trans-2,3-Dimethoxycinnamic Acid Precursors and Analogues

The synthesis of this compound itself is predicated on the availability of its key precursor, 2,3-dimethoxybenzaldehyde (B126229). Several synthetic routes to this aldehyde have been developed, utilizing different starting materials and reaction conditions.

One common method starts from o-bromophenol. This process involves a two-step sequence beginning with the formylation of o-bromophenol with paraformaldehyde to produce 3-bromo-2-hydroxybenzaldehyde. nih.govnih.gov The subsequent step is a combined methoxylation and etherification, where the bromo group is replaced by a methoxy (B1213986) group using sodium methoxide, and the phenolic hydroxyl group is etherified using dimethyl carbonate (DMC). nih.gov This approach avoids the use of the highly toxic dimethyl sulfate. nih.govnih.gov

Another route utilizes veratrole (1,2-dimethoxybenzene) as the starting material. nih.gov A method has been described for preparing veratraldehyde (2,3-dimethoxybenzaldehyde) from veratrole, which presents an alternative pathway to the key precursor. nih.gov A further approach involves the reaction of o-dimethoxybenzene with formaldehyde (B43269) in the presence of anhydrous magnesium chloride and triethylamine (B128534) to yield 2,3-dimethoxybenzaldehyde with a high reported yield of 94.4%. mdpi.com

Once 2,3-dimethoxybenzaldehyde is obtained, it can be converted to cinnamic acid derivatives through reactions like the Perkin reaction or Knoevenagel condensation. jocpr.com For instance, the Knoevenagel-Doebner condensation of an aromatic aldehyde with malonic acid is a common method for preparing cinnamic acids. unimi.it

The synthesis of analogues, such as 3,4-dimethoxycinnamic acid, often follows similar principles, starting from the corresponding substituted benzaldehyde (B42025) (e.g., veratraldehyde for 3,4-dimethoxycinnamic acid). unimi.it These analogues are crucial for structure-activity relationship studies. For example, various methoxy-substituted cinnamic acid derivatives have been synthesized to explore their pharmacological potential. jocpr.comrsc.org

Synthesis of trans-2,3-Dimethoxycinnamoyl Azide (B81097) (DMCA) and Related Azide Derivatives

Detailed literature specifically documenting the synthesis of trans-2,3-dimethoxycinnamoyl azide (DMCA) is not extensively available in public databases. However, the conversion of a carboxylic acid to an acyl azide is a well-established transformation in organic chemistry, and a general pathway can be outlined.

A standard laboratory method to convert a carboxylic acid like this compound into its corresponding acyl azide involves a two-step process.

First, the carboxylic acid is typically activated. This is often achieved by converting it into an acid chloride or a mixed anhydride. To form the acid chloride, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. This reaction proceeds through a chlorosulfite intermediate or a similar activated species, which then collapses to form the acyl chloride with the release of sulfur dioxide and hydrogen chloride, or other byproducts.

Step 1: Activation of the Carboxylic Acid

this compound + Activating Agent (e.g., SOCl₂) → trans-2,3-Dimethoxycinnamoyl chloride

In the second step, the activated acyl compound is reacted with an azide source, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion. This nucleophilic acyl substitution reaction yields the desired acyl azide.

Step 2: Azide Formation

trans-2,3-Dimethoxycinnamoyl chloride + Sodium Azide (NaN₃) → trans-2,3-Dimethoxycinnamoyl Azide + Sodium Chloride (NaCl)

The primary intermediate in this sequence is the activated carboxylic acid derivative, the acyl chloride. Acyl azides themselves are often reactive intermediates, susceptible to thermal or photochemical rearrangement (the Curtius rearrangement) to form isocyanates, which can be further derivatized.

To optimize the yield of an acyl azide synthesis, several factors must be carefully controlled.

Purity of Reagents and Solvents: The reaction should be carried out under anhydrous (water-free) conditions, as the acid chloride intermediate is highly reactive towards water, which would hydrolyze it back to the carboxylic acid, thus reducing the yield.

Temperature Control: The reaction of the acid chloride with sodium azide is often performed at low temperatures (e.g., 0 °C) to minimize side reactions and prevent the premature decomposition of the potentially unstable acyl azide product.

Reaction Time: Sufficient time must be allowed for each step to go to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Work-up Procedure: A careful work-up is essential. This typically involves quenching the reaction, separating the organic product from aqueous byproducts, and removing the solvent under reduced pressure at low temperatures to isolate the acyl azide without inducing its decomposition or rearrangement.

Enzymatic Synthesis Approaches Involving Dimethoxycinnamic Acid Moieties

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, have been extensively used to modify cinnamic acid and its derivatives. nih.govjocpr.com These enzymes, which naturally hydrolyze ester bonds, can be used to catalyze esterification and transesterification reactions in organic media. mdpi.comnih.gov

A notable example is the use of Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, which has proven to be an effective biocatalyst for synthesizing derivatives of dimethoxycinnamic acids. nih.govmdpi.com Research has demonstrated the successful lipase-catalyzed synthesis of structured phospholipids (B1166683) containing 3,4-dimethoxycinnamic acid. mdpi.com This process, conducted via interesterification of egg-yolk phosphatidylcholine with the ethyl ester of 3,4-dimethoxycinnamic acid, highlights the potential of enzymes to create complex, bioactive molecules under mild conditions. mdpi.com

Similarly, the acidolysis of phosphatidylcholine with 3-methoxycinnamic acid has been achieved using Novozym 435, yielding 3-methoxycinnamoylated lysophosphatidylcholine. nih.govresearchgate.net The efficiency of these enzymatic reactions is influenced by several parameters, including the choice of solvent, temperature, substrate molar ratio, and enzyme load. nih.govmdpi.com Optimization of these conditions, often using statistical methods like response surface methodology (RSM), is crucial for maximizing product yield. mdpi.comresearchgate.net

Rational Design and Preparation of Novel Derivatives

The this compound scaffold serves as a building block for the rational design of new molecules with specific functional properties. Synthesis of novel derivatives often involves creating amides and esters by coupling the carboxylic acid group with various amines or alcohols.

A general method for synthesizing amide derivatives involves activating the carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This activated species then readily reacts with a chosen amine to form the corresponding amide bond. This strategy has been employed to create libraries of derivatives for pharmacological screening.

Ester derivatives can be synthesized through Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) or by using coupling agents similar to those in amide synthesis. Recently, a series of thiomorpholine (B91149) amides and cinnamyl alcohol esters of 3,4-dimethoxycinnamic acid were synthesized and evaluated for their biological activities. jocpr.com The synthesis of these derivatives was achieved by reacting the acid with the corresponding amine or alcohol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com Such studies, which systematically modify the structure of the parent compound, are fundamental to understanding structure-activity relationships and developing new therapeutic agents. nih.gov

Molecular and Cellular Mechanisms of Trans 2,3 Dimethoxycinnamic Acid in Biological Systems

Investigations into Antitumor Activity Mechanisms via Derivatives

Scientific investigation into the antitumor properties of various cinnamic acid derivatives is an active area of research. Studies have shown that derivatives of cinnamic acid can exert anticancer effects through mechanisms such as inducing cell cycle arrest and promoting programmed cell death (apoptosis) in cancer cell lines. nih.govresearchgate.netnih.gov Methoxylated derivatives, in particular, have been noted for their biological activities, which include anticancer potential. nih.gov However, based on available scientific literature, specific studies detailing the mechanisms of action for derivatives of trans-2,3-Dimethoxycinnamic acid are not extensively documented.

Potentiation of Histone Deacetylase Inhibitor Activity (e.g., Romidepsin)

There is no specific information available in the reviewed literature detailing the potentiation of histone deacetylase (HDAC) inhibitor activity, such as that of Romidepsin, by derivatives of this compound. While HDAC inhibition is a known anticancer strategy, and some cinnamic acid derivatives have been explored for their impact on cancer cells, a direct link or synergistic effect between this compound derivatives and specific HDAC inhibitors like Romidepsin has not been established in the accessible research.

Induction of Cell Cycle Arrest

The induction of cell cycle arrest is a common mechanism of action for various anticancer compounds, including some cinnamic acid derivatives which have been shown to inhibit cancer cell growth. nih.govresearchgate.net These compounds can halt the progression of the cell cycle, thereby preventing the proliferation of malignant cells. scielo.br However, specific research focusing on the induction of cell cycle arrest by derivatives of this compound and the specific phases of the cell cycle they affect is not presently available.

Promotion of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer. The ability to trigger this process is a key characteristic of many chemotherapeutic agents. Some derivatives of cinnamic acid have been found to induce apoptosis in melanoma cells, suggesting a potential avenue for anticancer activity. nih.gov Nonetheless, studies specifically elucidating the pro-apoptotic pathways activated by derivatives of this compound have not been identified in the reviewed scientific literature.

Modulation of Key Cell Cycle Regulators

The cell cycle is controlled by a complex network of regulatory proteins. The anticancer activity of certain compounds can be attributed to their ability to modulate these key regulators. For instance, some chalcone (B49325) derivatives, which share structural similarities with cinnamic acids, have been shown to decrease the expression of proteins like cyclin D and phospho-retinoblastoma protein (Rb), leading to cell cycle arrest. alliedacademies.org At present, there is a lack of specific data on how derivatives of this compound modulate key cell cycle regulators.

Inhibition of Bacterial Quorum Sensing Systems

This compound (2,3-DCA) has been identified as a promising inhibitor of bacterial quorum sensing (QS) systems. nih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation, once a certain population density is reached.

Research has demonstrated that 2,3-DCA, isolated from a marine actinomycete strain, Nocardiopsis mentallicus, exhibits significant anti-quorum-sensing activity against the biosensor bacterium Chromobacterium violaceum CV026. nih.gov Molecular docking analyses suggest that the mechanism of inhibition involves 2,3-DCA competitively binding to the CviR receptor. This binding action blocks the receptor's interaction with the natural signal molecule, N-hexanoyl-L-homoserine lactone, thereby disrupting the entire QS cascade. nih.gov This disruption effectively suppresses the expression of QS-related genes. nih.gov

Suppression of Violacein (B1683560) Production

A key indicator of quorum sensing inhibition in Chromobacterium violaceum is the suppression of its purple pigment, violacein. The production of violacein is a QS-regulated trait, and its reduction serves as a visual and quantifiable measure of a compound's anti-QS efficacy.

This compound has been shown to robustly inhibit violacein production in a concentration-dependent manner without significantly affecting bacterial growth. nih.gov This indicates that its effect is on the signaling pathway rather than being a result of general toxicity. At a concentration of 150 μg/mL, 2,3-DCA achieved a 73.9% inhibition of violacein production. nih.gov

The table below details the inhibitory effect of this compound on violacein production in C. violaceum CV026.

| Concentration of this compound (μg/mL) | Inhibition Rate of Violacein Production (%) |

| 50 | 37.3% |

| 100 | 59.8% |

| 150 | 73.9% |

Data sourced from Marine Drugs, 2024. nih.gov

This targeted suppression of a QS-regulated phenotype highlights the potential of this compound as a specific inhibitor of bacterial communication.

Inhibition of Bacterial Motility (e.g., Swarming Motility)

At a concentration of 150 µg/mL, t-2,3-DMCA showed a robust inhibition of swarming motility in C. violaceum CV026, with an inhibition rate of 65.9%. nih.govnih.govresearchgate.net This effect is attributed to the compound's ability to interfere with the QS system, which regulates various collective behaviors in bacteria, including motility. The disruption of QS signaling pathways by t-2,3-DMCA leads to a downstream reduction in the expression of genes responsible for flagellar synthesis and function, which are essential for swarming.

Disruption of Biofilm Formation

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection and facilitates survival. The formation of these biofilms is a critical factor in bacterial virulence and resistance to antimicrobial agents. This compound has been identified as an effective agent in disrupting biofilm formation. nih.govnih.govresearchgate.net

In research on Chromobacterium violaceum CV026, t-2,3-DMCA exhibited a significant inhibitory effect on biofilm formation. nih.govnih.govresearchgate.net At a concentration of 150 µg/mL, the inhibition rate of biofilm formation was 37.8%. nih.govnih.govresearchgate.net This anti-biofilm activity is linked to the compound's interference with the initial attachment of bacterial cells to surfaces, a crucial first step in biofilm development. By disrupting the QS system, t-2,3-DMCA likely downregulates the production of adhesins and other extracellular polymeric substances (EPS) that are vital for the structural integrity of the biofilm.

Gene Expression Modulation (e.g., cviR, vioA, vioB, vioE)

The inhibitory effects of this compound on bacterial motility and biofilm formation are rooted in its ability to modulate the expression of specific genes. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) analyses have provided insights into the molecular mechanisms underlying the anti-quorum sensing activity of t-2,3-DMCA. nih.govnih.govresearchgate.net

Studies on Chromobacterium violaceum CV026 have shown that t-2,3-DMCA significantly suppresses the expression of key QS-related genes. nih.govnih.govresearchgate.net Specifically, the expression of the signal receptor gene cviR was markedly inhibited. nih.gov This receptor is crucial for detecting the bacterial signaling molecules that trigger QS-dependent gene expression.

Furthermore, t-2,3-DMCA was found to inhibit the expression of genes involved in the production of violacein, a purple pigment regulated by QS in C. violaceum. The expression levels of vioA, vioB, and vioE were all significantly reduced in the presence of the compound. nih.govnih.govresearchgate.net This demonstrates that t-2,3-DMCA disrupts the QS cascade at a fundamental level, preventing the transcription of downstream virulence and biofilm-associated genes. Interestingly, the expression of vioC and vioD was enhanced. nih.gov

Molecular Docking Studies of Receptor Binding (e.g., CviR)

To further elucidate the mechanism of action at a molecular level, in silico molecular docking studies have been conducted. These studies have focused on the interaction between this compound and the CviR receptor protein of Chromobacterium violaceum. nih.govnih.govresearchgate.net CviR is a transcriptional regulator that, upon binding to its natural signaling molecule, N-hexanoyl-L-homoserine lactone (C6-HSL), activates the expression of QS-controlled genes.

Molecular docking analyses have revealed that t-2,3-DMCA can competitively bind to the same active pocket on the CviR receptor as the native C6-HSL molecule. nih.govnih.govresearchgate.net This competitive inhibition prevents the natural signal molecule from binding and activating the receptor. The formation of an inactive complex between t-2,3-DMCA and CviR effectively blocks the downstream signaling pathway, leading to the observed inhibition of virulence factor production, motility, and biofilm formation. nih.gov

Influence on Micellar Structures and Self-Assembly Processes

The self-assembly of amphiphilic molecules into micelles and other ordered structures is a fundamental process in chemistry and biology. While direct studies on the influence of this compound on micellar structures are not extensively documented in the provided search results, the principles of self-assembly of similar molecules provide a theoretical framework. The self-assembly of amphiphiles is governed by a balance of forces, including hydrophobic interactions, electrostatic interactions, and geometric packing constraints.

The structure of this compound, with its aromatic ring and carboxylic acid group, suggests it could participate in and influence self-assembly processes. For instance, cinnamic acid and its derivatives have been shown to interfere with the initial attachment of planktonic cells, a process that involves complex surface interactions and the beginning of self-organized structures. It is plausible that t-2,3-DMCA could alter the critical micelle concentration (CMC) or the size and shape of micelles formed by other surfactants if present in the same system. Further research is needed to specifically investigate the effects of t-2,3-DMCA on micellar structures and self-assembly.

Structure Activity Relationship Sar Studies of Trans 2,3 Dimethoxycinnamic Acid and Its Analogues

Impact of Methoxy (B1213986) Substituent Position on Biological Efficacy

The location of methoxy (-OCH3) groups on the phenyl ring of cinnamic acid derivatives significantly influences their biological activities. nih.gov While the hydroxyl group (-OH) is primarily responsible for antioxidant properties, the methoxy group, particularly at the para-position, is a key determinant of antidiabetic, hepatoprotective, and neuroprotective potential. nih.gov

For instance, studies have shown that a methoxy group at the para-position of the phenyl ring is a critical structural element for high antidiabetic activity. nih.gov In fact, p-methoxycinnamic acid has demonstrated a 100-fold higher activity than the reference antidiabetic compound 1-deoxynojirimycin. nih.gov Similarly, phenylpropenoic acids with a methoxy group at the para-position, such as p-methoxycinnamic acid and isoferulic acid, exhibit hepatoprotective activity comparable to silybin, even at much lower concentrations. nih.govnih.gov

The position of the methoxy group also affects the antioxidant activity of related compounds like ferulic acid. Ferulic acid, with a hydroxyl group at the para-position and a methoxy group at the meta-position, is a more potent antioxidant than its isomer, isoferulic acid, which has the hydroxyl and methoxy groups swapped. mdpi.com This highlights the subtle but significant role of substituent positioning in determining biological efficacy.

In the context of α-glucosidase inhibition, the presence of substituents at the 4-position (para-position) of trans-cinnamic acid is a key factor. nih.gov Specifically, 4-methoxy-trans-cinnamic acid and its ethyl ester derivative have shown the most potent inhibitory activity among the tested derivatives. nih.gov

Role of Methoxy Substituent Number in Biological and Physicochemical Properties

The number of methoxy groups on the cinnamic acid ring system is another critical factor influencing its biological and physicochemical properties. nih.govnih.gov An increase in the number of methoxy groups can impact a compound's metabolic stability and ability to penetrate biological membranes. nih.govresearchgate.net

For example, 3,4-dimethoxycinnamic acid has been shown to penetrate the intestinal wall more easily than its corresponding hydroxy derivative. researchgate.net This increased permeability is attributed to the methylation of the hydroxy groups, which also enhances metabolic stability by inhibiting the activity of first-pass liver enzymes responsible for sulfonation and glucuronidation reactions. nih.govresearchgate.net As a result, methoxylated derivatives of cinnamic acid can reach the bloodstream in their unchanged form. nih.gov

However, the relationship between the number of methoxy groups and antioxidant activity is not always linear. While the presence of methoxy groups is generally associated with positive antiradical activity, the addition of more methoxy groups does not necessarily lead to improved efficacy. mdpi.comcore.ac.uk For instance, while ortho-dihydroxy phenyl groups (catechol moiety) are significant for antioxidant activity, having three hydroxy groups does not always enhance it. core.ac.uk

Stereoisomeric Effects on Bioactivity and Molecular Interactions (e.g., trans-cis isomerization)

Cinnamic acid and its derivatives can exist as cis or trans isomers due to the presence of a double bond in the acrylic acid side chain. nih.gov The trans isomer is generally the more common and stable form. nih.gov The stereochemistry of this double bond can have a profound impact on the molecule's biological activity and how it interacts with biological targets.

SAR in the Context of Specific Biological Targets

The structure-activity relationships of cinnamic acid derivatives are often evaluated in the context of specific biological targets, such as enzymes or receptors.

Quorum Sensing Receptors:

trans-2,3-Dimethoxycinnamic acid (2,3-DCA) has been identified as a promising inhibitor of quorum sensing (QS) in Chromobacterium violaceum. nih.govresearchgate.net At a concentration of 150 µg/mL, it significantly inhibits QS-regulated functions like violacein (B1683560) production, swarming motility, and biofilm formation. nih.govnih.gov Molecular docking studies have revealed that 2,3-DCA competitively binds to the CviR receptor, the same binding pocket as the natural signal molecule, N-hexanoyl-L-homoserine lactone. nih.govresearchgate.netnih.gov This competitive inhibition disrupts the QS system by suppressing the expression of related genes. nih.govresearchgate.netnih.gov Another related compound, trans-2,3,4-trimethoxycinnamic acid, also acts as a competitive inhibitor of the TraR quorum sensing receptor. targetmol.com

α-Glucosidase:

trans-Cinnamic acid derivatives have been identified as a new class of α-glucosidase inhibitors. nih.gov SAR studies have shown that substituents at the 4-position of the phenyl ring are crucial for this activity. nih.gov Specifically, 4-methoxy-trans-cinnamic acid and its ethyl ester were found to be the most potent inhibitors. nih.gov An increase in the bulkiness or chain length of the 4-alkoxy substituents, as well as the presence of electron-withdrawing groups, tends to decrease the inhibitory activity. nih.gov Interestingly, 4-methoxy-trans-cinnamic acid acts as a noncompetitive inhibitor, while its ethyl ester is a competitive inhibitor. nih.gov

SAR of Related Hydroxycinnamic and Other Methoxycinnamic Acid Derivatives

The SAR of this compound can be further understood by comparing it to related hydroxycinnamic and other methoxycinnamic acid derivatives.

Hydroxycinnamic Acids:

The antioxidant activity of hydroxycinnamic acids is highly dependent on the number and position of hydroxyl groups. core.ac.uknih.gov The presence of an ortho-dihydroxy (catechol) group is particularly important for radical scavenging activity. core.ac.uk The unsaturated side chain is also vital for their antioxidant properties. core.ac.uk For synergistic effects with other compounds like carnosic acid in inducing cytotoxicity in leukemia cells, specific structural features are required: a para-hydroxyl group on the phenolic ring, the C7–C8 double bond, and a methyl-esterified carboxyl group. mdpi.comnih.govbgu.ac.il

Other Methoxycinnamic Acids:

The biological activity of methoxycinnamic acid derivatives is largely determined by the number and position of both hydroxyl and methoxy groups. nih.gov While hydroxyl groups are key for antioxidant activity, methoxy groups, especially at the para position, are crucial for antidiabetic, hepatoprotective, and neuroprotective effects. nih.gov For example, p-methoxycinnamic acid is a potent α-glucosidase inhibitor and shows significant neuroprotective and hepatoprotective activities. nih.govmdpi.com

The table below summarizes the structure-activity relationships of various cinnamic acid derivatives.

| Compound/Derivative Class | Key Structural Features for Activity | Biological Activity |

| Hydroxycinnamic Acids | ortho-dihydroxy (catechol) group, unsaturated side chain | Antioxidant core.ac.uknih.gov |

| Hydroxycinnamic Acid Derivatives (for synergy with Carnosic Acid) | para-hydroxyl group, C7–C8 double bond, methyl-esterified carboxyl group | Cytotoxicity in AML cells mdpi.comnih.govbgu.ac.il |

| p-Methoxycinnamic Acid | Methoxy group at the para position | Antidiabetic, Hepatoprotective, Neuroprotective, α-Glucosidase inhibition nih.govnih.govmdpi.com |

| This compound | 2,3-dimethoxy substitution | Quorum Sensing Inhibition nih.govresearchgate.netnih.gov |

| trans-2,3,4-Trimethoxycinnamic Acid | 2,3,4-trimethoxy substitution | Quorum Sensing Inhibition targetmol.com |

Advanced Analytical and Spectroscopic Characterization of Trans 2,3 Dimethoxycinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of trans-2,3-Dimethoxycinnamic acid. Through the analysis of ¹H-NMR and ¹³C-NMR spectra, the precise arrangement of atoms within the molecule can be mapped out.

¹H-NMR Spectroscopy provides detailed information about the proton environments in the molecule. For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d6, displays characteristic signals for each proton. chemicalbook.com The olefinic protons of the trans-alkene moiety appear as distinct doublets, with a large coupling constant (typically >15 Hz) that confirms the trans geometry. The aromatic protons on the phenyl ring exhibit complex splitting patterns in the aromatic region of the spectrum, while the protons of the two methoxy (B1213986) groups appear as sharp singlets in the upfield region. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift. chemicalbook.com

A representative assignment of the ¹H-NMR signals for this compound is presented in the table below. chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.5 | Broad Singlet | 1H, -COOH |

| ~7.83 | Doublet | 1H, Olefinic proton |

| ~7.33 | Doublet | 1H, Aromatic proton |

| ~7.12 | Multiplet | 2H, Aromatic protons |

| ~6.54 | Doublet | 1H, Olefinic proton |

| ~3.84 | Singlet | 3H, -OCH₃ |

| ~3.78 | Singlet | 3H, -OCH₃ |

Note: Data recorded in DMSO-d6. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C-NMR Spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show a signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-170 ppm. rsc.org The carbons of the aromatic ring and the double bond appear in the 110-155 ppm region. The two methoxy group carbons are observed as sharp signals further upfield, generally around 55-60 ppm. rsc.org The combination of ¹H and ¹³C-NMR data allows for a complete and confident structural elucidation of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. chemicalbook.com

The most prominent peaks in the IR spectrum include a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info A sharp and intense peak is observed around 1680-1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The C=C stretching vibration of the alkene group is typically found around 1620-1640 cm⁻¹. docbrown.info Additionally, the C-O stretching vibrations of the ether linkages in the methoxy groups give rise to strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The spectrum also contains various C-H stretching and bending vibrations for the aromatic and vinylic protons. miamioh.edu

The table below summarizes the expected key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid |

| 1680-1700 | C=O Stretch (strong) | Carboxylic Acid |

| 1620-1640 | C=C Stretch | Alkene |

| 1580, 1500 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch (asymmetric) | Methoxy Ether |

| 1000-1100 | C-O Stretch (symmetric) | Methoxy Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., GC/MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound (molecular weight: 208.21 g/mol ), the mass spectrum provides a wealth of information. chemicalbook.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 208, which confirms the molecular weight of the compound. chemicalbook.com The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for cinnamic acid derivatives include the loss of a water molecule (H₂O, 18 Da), a carboxyl group (COOH, 45 Da), or carbon dioxide (CO₂, 44 Da).

For this compound, the mass spectrum shows a base peak at m/z 208. chemicalbook.com Significant fragments are observed at m/z 177, resulting from the loss of a methoxy radical (-OCH₃), and at m/z 176 from the loss of methanol (B129727) (CH₃OH). chemicalbook.com Another prominent peak at m/z 134 can be attributed to the further loss of carbon monoxide (CO) from the m/z 176 fragment. chemicalbook.com Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the compound from a mixture before its mass analysis. thermofisher.com

The table below lists some of the key ions observed in the mass spectrum of this compound. chemicalbook.com

| m/z | Relative Intensity | Possible Fragment |

| 208 | 100% | [M]⁺ (Molecular Ion) |

| 177 | ~90% | [M - OCH₃]⁺ |

| 176 | ~42% | [M - CH₃OH]⁺ |

| 148 | ~12% | [Fragment]⁺ |

| 134 | ~17% | [Fragment]⁺ |

| 121 | ~18% | [Fragment]⁺ |

| 91 | ~12% | [C₇H₇]⁺ (Tropylium ion) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is routinely used to assess its purity and to separate it from impurities or other related compounds. nih.gov

A typical reverse-phase HPLC method would utilize a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of an acid such as formic or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent (such as acetonitrile (B52724) or methanol). uni.lu Detection is commonly performed using a UV detector, set at the maximum absorption wavelength (λmax) of the compound. researchgate.net The retention time of the compound under specific chromatographic conditions is a characteristic feature used for its identification. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. nih.gov This method is highly sensitive and provides accurate quantitative information, making it essential for quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, which arise from π-π* electronic transitions within the conjugated system of the aromatic ring and the propenoic acid side chain.

For the parent compound, trans-cinnamic acid, the maximum absorbance (λmax) is observed around 270 nm. nih.gov The presence of two electron-donating methoxy groups on the phenyl ring of this compound is expected to cause a bathochromic (red) shift to a longer wavelength. This technique is particularly valuable in photochemical studies. For instance, trans-isomers of cinnamic acids can undergo photoisomerization to the cis-form upon irradiation with UV light. This isomerization can be monitored using UV-Vis spectroscopy, as the cis-isomer typically has a different λmax and a lower molar absorptivity compared to the more stable trans-isomer. nih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

While direct studies employing qRT-PCR to analyze the effects of this compound on gene expression are not widely reported, this technique is a powerful tool for such investigations. Based on studies of similar phenolic compounds, qRT-PCR can be used to quantify changes in the expression levels of specific genes in cells or tissues following treatment with the compound. rsc.orgfrontiersin.org

The methodology involves treating a biological system (e.g., a cell culture) with this compound. After a specific incubation period, total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA). This cDNA then serves as the template for a quantitative PCR (qPCR) reaction, using primers specific to the target genes of interest. By measuring the amplification of the target genes relative to a stable housekeeping gene, the change in gene expression induced by the compound can be accurately quantified. For example, researchers could use qRT-PCR to investigate whether this compound modulates the expression of genes involved in inflammatory pathways (e.g., cytokines, cyclooxygenases), metabolic processes, or cell signaling cascades.

Future Perspectives and Emerging Research Avenues for Trans 2,3 Dimethoxycinnamic Acid

Exploration of Undiscovered Biological Activities

The known biological activities of a compound often represent only the tip of the iceberg. For trans-2,3-dimethoxycinnamic acid (2,3-DCA), early research has paved the way for investigating a wider range of therapeutic applications.

A significant recent discovery has been the identification of 2,3-DCA as a potent quorum sensing (QS) inhibitor. mdpi.comnih.govresearchgate.net Quorum sensing is a system of cell-to-cell communication used by bacteria to coordinate group behaviors, including virulence and biofilm formation. By disrupting these communication pathways, QS inhibitors offer a promising alternative to traditional antibiotics, potentially circumventing the growing problem of antibiotic resistance. mdpi.comfrontiersin.orgnih.gov

Research has shown that 2,3-DCA, isolated from a marine actinomycete, can significantly inhibit QS-regulated traits in bacteria like Chromobacterium violaceum. nih.govresearchgate.net Specifically, it has been observed to reduce the production of violacein (B1683560), a pigment controlled by QS, as well as inhibit bacterial swarming motility and biofilm formation. nih.govresearchgate.net The mechanism of this inhibition is believed to involve the competitive binding of 2,3-DCA to the CviR receptor, a key protein in the QS signaling cascade, thereby blocking the natural signal molecule. mdpi.comnih.gov

Beyond its anti-quorum-sensing capabilities, the broader family of cinnamic acid derivatives has shown a wide array of biological effects, including anti-inflammatory and anticancer activities. nih.govkoreascience.kr This suggests that this compound may also possess similar properties that are yet to be fully elucidated. Future research will likely focus on screening 2,3-DCA against a variety of cell lines and in different disease models to uncover these potential therapeutic benefits.

Development of Novel Synthetic Analogues with Enhanced Specificity

The development of synthetic analogues is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's properties to enhance its efficacy and specificity. For this compound, this involves the strategic modification of its chemical structure to improve its interaction with biological targets.

Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies involve synthesizing a series of derivatives and evaluating how changes in the molecular structure affect biological activity. For cinnamic acid derivatives in general, SAR studies have revealed key insights. For example, the type and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group, can dramatically influence their biological effects. researchgate.netrsdjournal.org

The synthesis of amide and ester derivatives of cinnamic acid has been a particularly fruitful area of research. nih.govresearchgate.netrsc.org These modifications can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADMET) properties. By creating a library of this compound amides and esters, researchers can screen for analogues with improved potency and selectivity for specific biological targets, such as the CviR receptor in quorum sensing or other yet-to-be-identified targets.

The goal of developing these novel analogues is to create molecules that are more effective at lower concentrations and have fewer off-target effects, ultimately leading to safer and more potent therapeutic agents.

Advanced Computational Modeling and Drug Design Applications

In recent years, computational modeling has become an indispensable tool in drug discovery and development. For this compound, these in silico methods offer a powerful way to predict its biological activity, understand its mechanism of action, and design more effective analogues.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govdntb.gov.ua Studies have already utilized molecular docking to show how 2,3-DCA can bind to the CviR receptor, providing a model for its quorum-sensing inhibition. nih.gov

Beyond initial docking studies, more advanced computational methods like molecular dynamics (MD) simulations can provide a more dynamic picture of the interaction between a ligand and its target. nih.govnih.gov MD simulations can reveal the conformational changes that occur upon binding and help to more accurately predict the binding affinity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for this compound and its analogues, researchers can predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test in the lab. This approach significantly accelerates the drug discovery process and reduces the costs associated with traditional screening methods.

Integration into Multidisciplinary Research Platforms

The full potential of a compound like this compound can be realized through its integration into broader, multidisciplinary research platforms. This involves using the compound as a tool to probe biological systems and answer fundamental scientific questions.

One such application is the development of chemical probes. A chemical probe is a small molecule that is used to study and manipulate a biological process. This compound or its derivatives could be modified with fluorescent tags or other labels to create probes that can be used to visualize and track their target proteins within cells. This can provide valuable information about the localization and function of these targets.

High-throughput screening (HTS) is another area where this compound can be integrated. HTS allows for the rapid testing of thousands of compounds for a specific biological activity. Libraries of this compound analogues could be screened in HTS assays to identify new biological targets or to discover compounds with novel therapeutic applications.

By integrating this compound into these and other multidisciplinary research platforms, such as systems biology and chemical genetics, scientists can gain a deeper understanding of its biological effects and accelerate its translation from a promising molecule to a valuable research tool and potentially a future therapeutic.

Q & A

Q. How can trans-2,3-dimethoxycinnamic acid be reliably identified and characterized in laboratory settings?

Methodological Answer:

- Structural Identification : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., methoxy and carboxylic acid moieties) by comparing peaks to reference spectra. For instance, IR spectra from NIST databases (e.g., absorption bands near 1700 cm⁻¹ for carboxylic acid C=O stretching) .

- Mass Spectrometry : Confirm molecular weight (208.2106 g/mol) via high-resolution mass spectrometry (HRMS). The molecular ion peak ([M+H]⁺) should align with the formula C₁₁H₁₂O₄ .

- CAS Registry Validation : Cross-check CAS numbers (e.g., 7461-60-1 vs. 7345-82-6) using authoritative databases like CAS Common Chemistry or NIST to resolve isomer-specific discrepancies .

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

- Catalytic Transesterification : Adapt methods from biomass-derived platform chemicals (e.g., DPM synthesis) using Lewis acid catalysts (e.g., SnCl₄) in polar aprotic solvents like DMSO. Monitor reaction progress via HPLC to optimize temperature (e.g., 80–120°C) and catalyst loading .

- Biosynthetic Pathways : Explore enzymatic routes using cinnamate derivatives, leveraging phenylpropanoid metabolism in plant models. Validate intermediates via LC-MS .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

Methodological Answer:

- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate with internal standards (e.g., 4-methyl-2-pentanol) to quantify impurities .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via GC-MS and compare to NIST reference spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 7461-60-1 vs. 7345-60-1) for this compound?

Methodological Answer:

- Isomer-Specific Analysis : Perform NMR (¹H and ¹³C) to distinguish between positional isomers (e.g., 2,3- vs. 3,4-dimethoxy substitution). Compare coupling constants and chemical shifts with literature data .

- Database Cross-Referencing : Use the FDA Global Substance Registration System (GSRS) to verify structural identifiers and regulatory records, ensuring alignment with IUPAC naming conventions .

Q. What statistical approaches are recommended for optimizing the synthesis of this compound?

Methodological Answer:

- Response Surface Methodology (RSM) : Implement a Box-Behnken design to evaluate factors like catalyst concentration, solvent polarity, and reaction time. Analyze variance (ANOVA) to identify significant parameters and derive predictive models .

- Machine Learning : Train algorithms on historical reaction data (e.g., yield vs. temperature) to predict optimal conditions for scale-up .

Q. What mechanistic insights exist for the catalytic role of Lewis acids in synthesizing this compound?

Methodological Answer:

- Kinetic Studies : Use in situ IR spectroscopy to track intermediate formation (e.g., enolates) during SnCl₄-catalyzed reactions. Correlate rate constants with density functional theory (DFT) calculations to propose transition states .

- Isotopic Labeling : Introduce ¹³C-labeled glucose in biosynthetic pathways to trace carbon flux into the cinnamate backbone .

Q. How can this compound be applied in studying plant metabolic pathways?

Methodological Answer:

- Inhibition Assays : Use as a competitive inhibitor of phenylalanine ammonia-lyase (PAL) in Arabidopsis thaliana. Measure changes in lignin content via thioglycolic acid assay .

- Metabolomic Profiling : Apply LC-MS/MS to track incorporation into phenylpropanoid derivatives (e.g., flavonoids) under stress conditions .

Q. What protocols ensure long-term stability of this compound in laboratory storage?

Methodological Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation. Periodically validate stability via differential scanning calorimetry (DSC) to detect polymorphic changes .

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) over 6 months, with HPLC-UV to quantify degradation products like demethoxy derivatives .

Q. How should researchers address contradictory bioactivity data reported for this compound in cancer studies?

Methodological Answer:

Q. What role does this compound play in fatty acid elongation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.